molecular formula C15H15N3O3S B3748143 13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

Cat. No.: B3748143
M. Wt: 317.4 g/mol
InChI Key: XNMKOVFEYCGUKA-UHFFFAOYSA-N
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Description

13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one is a complex polycyclic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one involves multiple steps, starting from simpler precursors. One common approach is to use a tandem reaction involving substituted 2-ethynylbenzaldehydes and benzenediamines, followed by cyclization and functionalization steps . The reaction conditions typically include the use of catalysts such as gold (I) or silver (I) salts, and the reactions are often carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further characterized using spectroscopic techniques such as NMR and IR spectroscopy .

Scientific Research Applications

13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic compounds and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are often studied using computational modeling and experimental techniques .

Comparison with Similar Compounds

Similar Compounds

  • 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol
  • 4-{13,14-dimethyl-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-yl}-N,N-dimethylaniline

Uniqueness

What sets 13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one apart from similar compounds is its specific arrangement of methoxy and thia groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-20-10-6-8-9(7-11(10)21-2)16-13-12(8)17-15-18(14(13)19)4-3-5-22-15/h6-7,16H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMKOVFEYCGUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N4CCCSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 2
13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 3
13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 4
Reactant of Route 4
13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 5
13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 6
13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

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